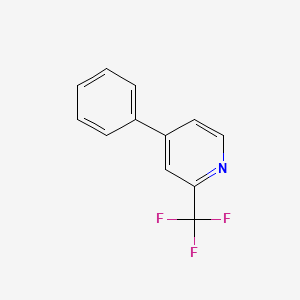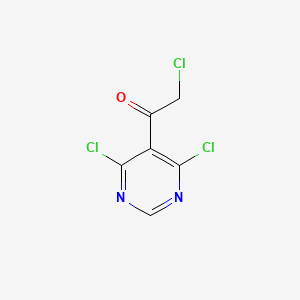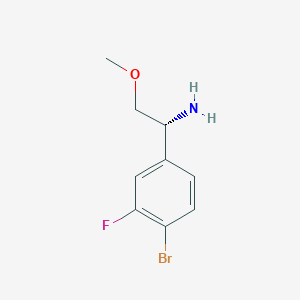
(R)-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine is a chiral compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, a methoxy group, and an ethanamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of ®-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine or fluorine atoms, potentially leading to dehalogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine or fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Dehalogenated products.
Substitution: Substituted phenyl derivatives.
科学研究应用
®-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of ®-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity. The methoxy group and ethanamine chain play crucial roles in modulating its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- ®-1-(4-Bromo-3-chlorophenyl)-2-methoxyethanamine
- ®-1-(4-Bromo-3-methylphenyl)-2-methoxyethanamine
- ®-1-(4-Bromo-3-iodophenyl)-2-methoxyethanamine
Uniqueness
®-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of pharmaceuticals and other specialized chemicals.
属性
分子式 |
C9H11BrFNO |
|---|---|
分子量 |
248.09 g/mol |
IUPAC 名称 |
(1R)-1-(4-bromo-3-fluorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11BrFNO/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,5,12H2,1H3/t9-/m0/s1 |
InChI 键 |
OPICIPGIGJCHFO-VIFPVBQESA-N |
手性 SMILES |
COC[C@@H](C1=CC(=C(C=C1)Br)F)N |
规范 SMILES |
COCC(C1=CC(=C(C=C1)Br)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


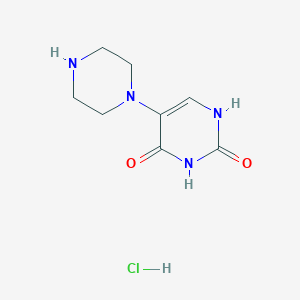
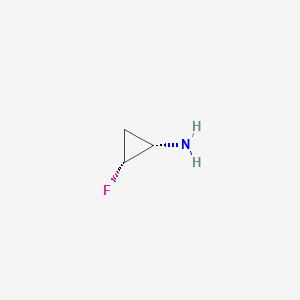

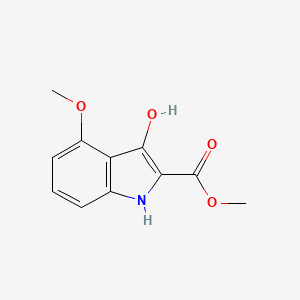
![7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B12968754.png)

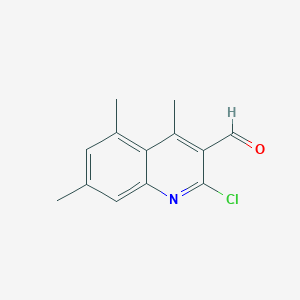

![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B12968784.png)
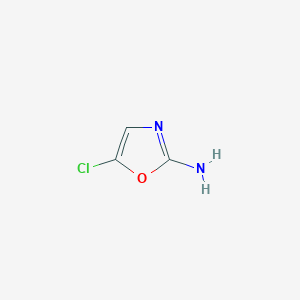
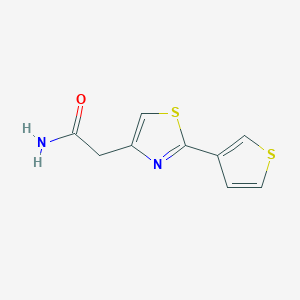
![6,7,8,9-Tetrahydro-5H-dibenzo[b,i][1,6]oxazecine](/img/structure/B12968811.png)
